Dinervonylphosphatidylcholine

Description

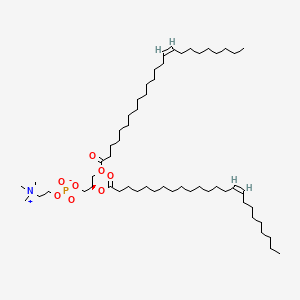

Structure

2D Structure

Properties

IUPAC Name |

[(2R)-2,3-bis[[(Z)-tetracos-15-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H108NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-46-48-55(58)62-52-54(53-64-66(60,61)63-51-50-57(3,4)5)65-56(59)49-47-45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,54H,6-19,24-53H2,1-5H3/b22-20-,23-21-/t54-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REWNAIYQZZOESC-CGKZWXATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H108NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

954.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PC(24:1(15Z)/24:1(15Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0008816 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

51779-96-5 | |

| Record name | Dinervonylphosphatidylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051779965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Architecture of Dinervonoyllecithin

Stereospecificity of the sn-Glycerol-3-Phosphate Backbone

The backbone of Dinervonoyllecithin is derived from glycerol (B35011), an achiral molecule. However, upon enzymatic phosphorylation in biological systems, a specific stereoisomer is formed, leading to a chiral center at the C-2 position of the glycerol. libretexts.org To avoid ambiguity between different naming conventions (like D/L notation), the "stereospecific numbering" (sn) system is used. libretexts.orgresearchgate.net

In eukaryotes and bacteria, phospholipids (B1166683) are built upon an sn-glycerol-3-phosphate backbone. mdpi.comasm.org This means the phosphate (B84403) group is attached to the carbon at the third position when the glycerol molecule is drawn in a Fischer projection with the hydroxyl group at C-2 pointing to the left. libretexts.orgresearchgate.net This stereospecificity is crucial, as enzymes involved in phospholipid synthesis, such as glycerol 3-phosphate acyltransferase, are specific for this configuration. aocs.orgnih.gov This ensures the correct assembly of the phospholipid molecule, which is essential for the proper structure and function of biological membranes. mdpi.com

Structural Elucidation of the Nervonic Acid (24:1(15Z)) Acyl Chains at sn-1 and sn-2 Positions

The acyl chains of Dinervonoyllecithin are composed of nervonic acid. Nervonic acid is a very-long-chain monounsaturated fatty acid (VLCFA) with the chemical formula C₂₄H₄₆O₂. ontosight.aiwikipedia.orgnih.gov Its structure consists of a 24-carbon chain with a single cis (Z) double bond located between the 15th and 16th carbon atoms from the carboxyl end (or the 9th carbon from the methyl end, hence its designation as 24:1n-9 or 24:1ω9). ontosight.aiwikipedia.org

In Dinervonoyllecithin, two of these nervonic acid chains are attached via ester linkages to the sn-1 and sn-2 positions of the glycerol backbone. lipidmaps.orgcreative-proteomics.com The process of attaching fatty acids is known as acylation, catalyzed by specific acyltransferase enzymes. aocs.org The presence of these two long, unsaturated fatty acid tails significantly influences the biophysical properties of the membranes it forms, such as fluidity and thickness. creative-proteomics.comresearchgate.net The cis double bond introduces a "kink" in the acyl chain, which prevents tight packing of the lipid molecules, thereby increasing membrane fluidity.

| Property | Value |

| Common Name | Nervonic Acid |

| Systematic Name | (15Z)-tetracosenoic acid |

| Chemical Formula | C₂₄H₄₆O₂ |

| Molar Mass | 366.62 g/mol |

| Double Bond Position | C15 (cis) |

Table 2: Properties of Nervonic Acid. Data sourced from PubChem and Wikipedia. wikipedia.orgnih.gov

Phosphocholine (B91661) Headgroup Configuration and Zwitterionic Nature

The headgroup of Dinervonoyllecithin is phosphocholine, which consists of a phosphate group and a choline (B1196258) molecule. libretexts.org This headgroup is linked to the sn-3 position of the glycerol backbone via a phosphodiester bond. aocs.org

Isomeric Considerations and Structural Variants of Very Long Chain Fatty Acyl-Containing Phosphatidylcholines

The structural diversity of phospholipids like Dinervonoyllecithin extends to various isomeric forms. sci-hub.se For phosphatidylcholines containing very-long-chain fatty acids (VLCFAs), several types of isomerism are possible:

Positional Isomers: When two different fatty acids are present, they can be located at either the sn-1 or sn-2 position, creating sn-positional isomers. researchgate.net For example, a phosphatidylcholine could be PC 16:0/18:1 or PC 18:1/16:0. researchgate.net Although Dinervonoyllecithin has two identical nervonic acid chains, in mixed-acid VLCFA-PCs, this isomerism is a significant source of diversity. nih.govbiorxiv.org

Geometric Isomers: The double bonds within the unsaturated fatty acid chains can exist in either a cis or trans configuration. Natural nervonic acid is in the cis form. wikipedia.org The presence of trans isomers, often from industrial food processing, would alter the shape of the acyl chain and affect membrane properties. biorxiv.org

Double Bond Positional Isomers: The location of the double bond along the acyl chain can vary. While nervonic acid is defined by its n-9 double bond, other isomers with the double bond at different positions exist. jst.go.jp

Branched-Chain Isomers: The fatty acyl chains can also have methyl branches, creating iso- and anteiso-isomers, which further increases structural complexity. sci-hub.se

These isomeric variations are not trivial; they can lead to distinct biophysical behaviors and metabolic fates, highlighting the importance of precise structural characterization in lipidomics. researchgate.netbiorxiv.org

Biosynthetic Pathways and Regulation of Dinervonoyllecithin Metabolism

De Novo Synthesis of Phosphatidylcholines

The initial synthesis of the phosphatidylcholine (PC) backbone occurs through two primary de novo pathways: the CDP-Choline Pathway and the Phosphatidylethanolamine (B1630911) N-Methylation Pathway.

The CDP-Choline Pathway (Kennedy Pathway) and its Adaptations for VLCFA Incorporation

The Kennedy pathway is a major route for PC synthesis in eukaryotes. hmdb.ca It involves the sequential conversion of choline (B1196258) to phosphocholine (B91661), then to cytidine (B196190) diphosphate-choline (CDP-choline). Finally, the enzyme cholinephosphotransferase catalyzes the reaction of CDP-choline with diacylglycerol (DAG) to produce phosphatidylcholine. frontiersin.org

Typically, the CDP-choline pathway shows a preference for incorporating common long-chain fatty acids (LCFAs) such as palmitic acid (16:0), stearic acid (18:0), oleic acid (18:1), and linoleic acid (18:2) into the DAG precursor. The synthesis of dinervonoyllecithin, which is PC(24:1/24:1), via this pathway necessitates the availability of a diacylglycerol molecule where both the sn-1 and sn-2 positions are esterified with nervonic acid (a very-long-chain fatty acid, or VLCFA). The direct synthesis of such a specific DAG and its subsequent utilization by cholinephosphotransferase represent a significant adaptation of the canonical Kennedy pathway, as the enzymes involved generally have lower activity towards VLCFA-containing substrates. The production of DAG itself is a multi-step process, starting from glycerol-3-phosphate and involving sequential acylation by specific acyltransferases. frontiersin.org

| Key Steps of the CDP-Choline (Kennedy) Pathway | Enzyme | Description |

| Choline → Phosphocholine | Choline Kinase | Phosphorylates choline using ATP. |

| Phosphocholine → CDP-Choline | CTP:phosphocholine cytidylyltransferase | Activates phosphocholine with CTP. This is often the rate-limiting step. |

| CDP-Choline + Diacylglycerol → Phosphatidylcholine | CDP-choline:1,2-diacyl-sn-glycerol cholinephosphotransferase | Transfers the phosphocholine head group to a diacylglycerol (DAG) molecule. cdnsciencepub.com |

Phosphatidylethanolamine N-Methylation Pathway and its Potential Role in VLCFA-PC Synthesis

An alternative route for PC biosynthesis is the phosphatidylethanolamine N-methylation (PEMT) pathway, which is particularly active in the liver. This pathway involves the three-step methylation of phosphatidylethanolamine (PE), using S-adenosylmethionine (SAM) as the methyl group donor, to ultimately form PC. nih.govmdpi.com In yeast, two distinct methyltransferases, encoded by the CHO2 and OPI3 genes, are responsible for these steps. mdpi.com

Research indicates that the PEMT pathway tends to produce PC species enriched in long-chain polyunsaturated fatty acids (PUFAs), such as arachidonic acid (20:4) and docosahexaenoic acid (DHA). Its role in the synthesis of PC containing monounsaturated VLCFAs like nervonic acid is less established. The synthesis of dinervonoyllecithin through this pathway would require the pre-existence of dinervonoyl-phosphatidylethanolamine (PE(24:1/24:1)). The formation of this specific PE precursor and its subsequent methylation would be a prerequisite for generating dinervonoyllecithin via the PEMT route.

Integration of Very Long Chain Fatty Acid (VLCFA) Elongation into Phospholipid Synthesis

The defining components of dinervonoyllecithin are its two nervonic acid chains. The biogenesis of this C24:1 fatty acid is a critical prerequisite for the synthesis of the final phospholipid.

Enzymatic Pathways for Nervonic Acid (24:1(15Z)) Biogenesis from Oleic Acid or Stearic Acid Precursors

Nervonic acid (NA) is not typically obtained in large quantities from the diet but is synthesized endogenously through the elongation of shorter fatty acid precursors. healthmatters.io The primary pathway begins with common fatty acids like stearic acid (18:0) or oleic acid (18:1). nih.gov

The synthesis process involves the following key steps:

Desaturation : Stearic acid (18:0) is converted to oleic acid (18:1 n-9) by the enzyme stearoyl-CoA Δ9-desaturase (SCD). nih.govresearchgate.net This introduces the first double bond and is a crucial control point.

Elongation : Oleic acid (as oleoyl-CoA) undergoes a series of elongation cycles in the endoplasmic reticulum. chemicalbook.in This process is carried out by a multi-enzyme complex known as the fatty acid elongase (FAE) system. Each cycle adds a two-carbon unit, derived from malonyl-CoA, to the acyl chain. nih.govmdpi.com The elongation of oleic acid (C18:1) proceeds through intermediates like eicosenoic acid (C20:1) and erucic acid (C22:1), finally yielding nervonic acid (C24:1). nih.govresearchgate.net The condensation step, catalyzed by β-ketoacyl-CoA synthase (KCS), is the rate-limiting reaction in the elongation cycle. researchgate.net

| Nervonic Acid Synthesis Pathway | Precursor | Enzyme(s) | Product |

| Step 1: Desaturation | Stearoyl-CoA (18:0) | Stearoyl-CoA Desaturase (SCD) | Oleoyl-CoA (18:1) |

| Step 2: Elongation Cycle 1 | Oleoyl-CoA (18:1) | Fatty Acid Elongase Complex | Eicosenoyl-CoA (20:1) |

| Step 3: Elongation Cycle 2 | Eicosenoyl-CoA (20:1) | Fatty Acid Elongase Complex | Erucyl-CoA (22:1) |

| Step 4: Elongation Cycle 3 | Erucyl-CoA (22:1) | Fatty Acid Elongase Complex | Nervonoyl-CoA (24:1) |

Acyl-CoA Synthetase Specificities for Very Long Chain Unsaturated Fatty Acids

For any fatty acid to be metabolically active, including being incorporated into complex lipids, it must first be "activated" by being converted to its acyl-CoA thioester. This reaction is catalyzed by a family of enzymes known as Acyl-CoA synthetases (ACSs) or, for longer chains, long-chain acyl-CoA synthetases (ACSLs). frontiersin.org

There are five main ACSL isoforms in mammals (ACSL1, 3, 4, 5, and 6), each with distinct substrate preferences, tissue distribution, and subcellular localizations. aai.orgjst.go.jp This specificity is critical for channeling fatty acids into different metabolic fates, such as β-oxidation or synthesis of complex lipids. jst.go.jp

ACSL4 shows a strong preference for polyunsaturated fatty acids like arachidonic acid (AA). aai.org

ACSL6 has been shown to catalyze the activation of very long-chain fatty acids, including a preference for docosahexaenoic acid (DHA). nih.gov Some variants of human ACSL6 also efficiently activate oleic acid. nih.gov The ability of specific ACSL isoforms to efficiently activate nervonic acid is a key determinant in its availability for incorporation into phospholipids (B1166683) like dinervonoyllecithin.

Acyl Remodeling (Lands' Cycle) and Dinervonoyllecithin Specificity

While de novo pathways provide the basic phospholipid structure, the final, highly specific acyl chain composition of membrane phospholipids is often achieved through a process of remodeling known as the Lands' cycle. nih.govfrontiersin.org This pathway is considered a major route for incorporating specialized fatty acids, such as VLCFAs, into phospholipids post-synthesis. researchgate.net

The Lands' cycle consists of two main enzymatic steps:

Deacylation : A phospholipase A₂ (PLA₂) enzyme hydrolyzes an existing fatty acid from the sn-2 position of a phospholipid (e.g., a common form of PC), generating a lysophospholipid (e.g., lysophosphatidylcholine (B164491) or lyso-PC) and a free fatty acid. frontiersin.org

Reacylation : A lysophospholipid acyltransferase (LPLAT) enzyme then re-esterifies the lysophospholipid with a different acyl-CoA. researchgate.net To form dinervonoyllecithin, this step would specifically involve the enzyme lysophosphatidylcholine acyltransferase (LPCAT) using nervonoyl-CoA.

The synthesis of a symmetrical molecule like dinervonoyllecithin (PC(24:1/24:1)) via this pathway would likely require sequential remodeling steps. For instance, a common PC could be remodeled at the sn-2 position with nervonic acid, followed by a separate remodeling event at the sn-1 position, although remodeling at sn-1 is less common. The specificity of the LPLAT enzymes, such as LPCATs, for both the lysophospholipid and the specific acyl-CoA (in this case, nervonoyl-CoA) is paramount for the targeted synthesis of dinervonoyllecithin. biorxiv.orgmdpi.com This pathway allows for the dynamic modification of membrane lipid composition in response to cellular needs. cdnsciencepub.com

Role of Phospholipase A2 (PLA2) Isoforms in Nervonic Acid Removal and Reacylation

Phospholipase A2 (PLA2) enzymes are a superfamily of lipolytic enzymes that catalyze the hydrolysis of the ester bond at the sn-2 position of glycerophospholipids. mdpi.com This reaction releases a free fatty acid and a lysophospholipid, which are crucial steps in phospholipid remodeling and signal transduction. mdpi.commdpi.com The removal of a fatty acid, such as nervonic acid, from a phosphatidylcholine molecule is a key part of the deacylation-reacylation cycle, often referred to as the Lands cycle. hmdb.cauniprot.org

There are several major groups of PLA2 isoforms, each with distinct structures, localizations, and calcium requirements, including cytosolic (cPLA2), secretory (sPLA2), and calcium-independent (iPLA2) forms. mdpi.comnih.gov These isoforms are involved in the complex signaling networks that link various stimuli to the release of fatty acids like arachidonic acid for eicosanoid synthesis. nih.gov In the context of dinervonoyllecithin metabolism, PLA2s would be responsible for cleaving one of the nervonic acid chains, typically from the sn-2 position, generating a lysophosphatidylcholine (lyso-PC) molecule with a single nervonic acid chain remaining. wikipedia.org This lyso-PC can then be reacylated with another fatty acid, allowing for the dynamic remodeling of membrane phospholipids. uniprot.org While much research has focused on the release of polyunsaturated fatty acids by PLA2, the same mechanism applies to the turnover of very-long-chain fatty acids (VLCFAs) like nervonic acid. mdpi.comnih.gov

Table 1: Major Isoforms of Phospholipase A2 (PLA2) and Their General Roles

| Isoform Group | Common Name | Calcium Dependence | Primary Location | General Function in Phospholipid Metabolism |

| Group IV | Cytosolic PLA2 (cPLA2) | Dependent | Cytosol, translocates to membranes | Involved in inflammatory responses and cell signaling through arachidonic acid release. mdpi.comwikipedia.org |

| Group II, V, X | Secretory PLA2 (sPLA2) | Dependent | Extracellular space | Participate in digestion, host defense, and inflammation. nih.govwikipedia.orgoup.com |

| Group VI | Ca²⁺-independent PLA2 (iPLA2) | Independent | Cytosol, membranes | Involved in basal phospholipid remodeling, membrane homeostasis, and energy metabolism. mdpi.comuniprot.org |

Lysophosphatidylcholine Acyltransferases (LPCATs) in the Stereospecific Incorporation of Nervonic Acid at sn-1 and sn-2 Positions

Following the removal of a fatty acid by PLA2, the resulting lysophosphatidylcholine is a substrate for lysophosphatidylcholine acyltransferases (LPCATs). These enzymes are central to the reacylation part of the Lands cycle, catalyzing the transfer of a fatty acyl group from an acyl-coenzyme A (acyl-CoA) donor to the free hydroxyl group of a lysophosphatidylcholine. nih.gove-century.us This reaction reforms a phosphatidylcholine molecule and is a critical mechanism for tailoring the fatty acid composition of cellular membranes. e-century.us

The synthesis of dinervonoyllecithin relies on the specific incorporation of nervonic acid (as nervonoyl-CoA) into both the sn-1 and sn-2 positions of the glycerol (B35011) backbone. Different LPCAT isoforms exhibit distinct substrate specificities for both the acyl-CoA donor and the lyso-PC acceptor, as well as positional preferences (sn-1 vs. sn-2). e-century.usfrontiersin.org For instance, studies in plants have shown that LPCAT1 and LPCAT2 are crucial for the acyl-editing cycle, with a strong preference for acylating the sn-2 position. frontiersin.orgnih.gov LPCAT3, highly expressed in metabolic tissues, is vital for incorporating polyunsaturated fatty acids into phospholipids. e-century.us This enzymatic specificity allows for the controlled, stereospecific incorporation of nervonic acid. To form dinervonoyllecithin, a nervonoyl-CoA molecule would be transferred to a lyso-PC already containing a nervonic acid chain at the other position. This process is essential for achieving the high concentration of specific VLCFA-containing phospholipids required for specialized biological functions.

Table 2: Overview of Lysophosphatidylcholine Acyltransferase (LPCAT) Isoforms

| Enzyme | Primary Function | Substrate Preference | Significance in Phospholipid Synthesis |

| LPCAT1 | Phospholipid remodeling, lung surfactant synthesis. e-century.us | Saturated and monounsaturated acyl-CoAs | Key for reacylation of lyso-PC in the Lands cycle. nih.gov |

| LPCAT2 | Synthesis of Platelet-Activating Factor (PAF) and other bioactive lipids. e-century.us | Acetyl-CoA, Arachidonoyl-CoA | Functions in both inflammatory signaling and glycerophospholipid synthesis. e-century.us |

| LPCAT3 | Incorporation of polyunsaturated fatty acids (PUFAs) into phospholipids. e-century.us | Linoleoyl-CoA, Arachidonoyl-CoA | Crucial for maintaining membrane fluidity and VLDL transport. e-century.us |

Regulatory Mechanisms Governing Dinervonoyllecithin Synthesis

The cellular levels of dinervonoyllecithin are tightly regulated by a multi-layered system that includes control at the genetic, protein, and metabolic levels. This ensures that its synthesis is coordinated with cellular needs and the availability of precursors.

Transcriptional and Post-Translational Control of Key Enzymes Involved in VLCFA-PC Biosynthesis

The biosynthesis of dinervonoyllecithin is fundamentally dependent on the enzymes that produce its precursors, particularly the very-long-chain fatty acid (VLCFA) nervonic acid. The synthesis of these enzymes is controlled at both the transcriptional and post-translational levels.

Transcriptional Control: The expression of genes encoding the enzymes of the fatty acid elongase (FAE) complex, which synthesizes VLCFAs, is a key regulatory point. nih.gov In plants, transcription factors such as PUCHI and ATML1 have been shown to regulate the expression of β-ketoacyl-CoA synthase (KCS) genes, which catalyze the rate-limiting step in VLCFA elongation. pnas.orgbiorxiv.org This type of regulation allows the cell to adjust its capacity for VLCFA synthesis in response to developmental cues and environmental stresses. nih.govpnas.org

Post-Translational Modification (PTM): After synthesis, the activity of biosynthetic enzymes can be rapidly modulated through PTMs. libretexts.org These modifications, which include phosphorylation, acetylation, and ubiquitination, can alter an enzyme's catalytic activity, stability, or subcellular localization. embopress.org For example, the phosphorylation of a phospholipid biosynthetic enzyme has been shown to regulate its activity in response to metabolic signals like inositol. nih.gov Such PTMs provide a mechanism for the rapid fine-tuning of metabolic pathways, allowing for quicker responses than are possible through transcriptional changes alone. embopress.orgnih.gov

Table 3: Mechanisms of Enzyme Regulation in VLCFA-Phosphatidylcholine Biosynthesis

| Regulatory Level | Mechanism | Description | Effect on Dinervonoyllecithin Synthesis |

| Transcriptional | Transcription Factor Activity | Proteins bind to DNA to control the rate of gene expression for biosynthetic enzymes (e.g., KCS, LPCATs). pnas.orgbiorxiv.org | Determines the overall cellular capacity for synthesis by controlling enzyme abundance. |

| Post-Translational | Phosphorylation | The addition of a phosphate (B84403) group can activate or deactivate an enzyme. libretexts.orgnih.gov | Rapidly modulates enzyme activity to fine-tune the metabolic flux towards synthesis. |

| Post-Translational | Acetylation/Ubiquitination | The addition of acetyl or ubiquitin groups can alter enzyme activity, protein-protein interactions, or target the enzyme for degradation. embopress.org | Affects enzyme stability and function, providing another layer of rapid control. |

Influence of Substrate Availability and Metabolic Flux on Dinervonoyllecithin Levels

Substrate Availability: The primary substrates for the synthesis of dinervonoyllecithin are nervonoyl-CoA and a lysophosphatidylcholine backbone. The cellular pool of nervonoyl-CoA is dependent on the synthesis of nervonic acid, which is elongated from oleic acid by the FAE complex. researchgate.net Therefore, the availability of oleic acid and the capacity of the elongation machinery directly impact the potential for dinervonoyllecithin production. Similarly, the availability of the lysophosphatidylcholine acceptor, generated by PLA2 activity, is essential. Cellular metabolic status and external factors, such as diet, can influence the availability of these precursors. nih.gov

Metabolic Flux: Metabolic flux refers to the rate of turnover of molecules through a given biosynthetic or metabolic pathway. wikipedia.org The rate of dinervonoyllecithin synthesis is therefore a function of the flux through both the VLCFA elongation pathway and the phospholipid remodeling (Lands) cycle. nih.govembopress.org When cellular demand is high and substrates are plentiful, the flux through these pathways increases to produce more dinervonoyllecithin. Conversely, feedback mechanisms and substrate limitations can reduce the flux, thereby downregulating production. This dynamic regulation ensures that the synthesis of this specialized lipid is tightly coupled with the cell's physiological requirements. nih.gov

Intracellular Localization and Compartmentalization of Biosynthetic Machinery

The synthesis of complex lipids like dinervonoyllecithin is a spatially organized process within the cell, with different steps being confined to specific organelles. This compartmentalization is crucial for enhancing efficiency and preventing the uncontrolled diffusion of metabolic intermediates.

The key enzymes responsible for the synthesis of VLCFAs, the FAE complex, are known to be localized in the membranes of the endoplasmic reticulum (ER). nih.govbiorxiv.org This includes the KCS, KCR, HCD, and ECR enzymes that sequentially add two-carbon units to a growing fatty acid chain. nih.gov Following their synthesis, the enzymes that incorporate these VLCFAs into phospholipids, such as the LPCATs, are also predominantly located in the ER. e-century.usresearchgate.net

Biological Functions and Roles in Cellular and Subcellular Organization

: Membrane Biophysical Properties and Dynamics Influenced by Dinervonoyllecithin

Modulation of Membrane Fluidity, Curvature, and Phase Behavior by Long, Unsaturated Acyl Chains

The presence of very-long-chain fatty acids (VLCFAs) in phospholipids (B1166683), such as the nervonic acid in Dinervonoyllecithin, is known to significantly impact membrane stability and fluidity. researchgate.net While the single double bond in each nervonic acid chain introduces a kink, promoting some degree of fluidity, the substantial length of the C24 acyl chains contributes to increased van der Waals interactions between adjacent lipid molecules. nih.gov This leads to a more ordered and rigid membrane structure compared to membranes composed of phospholipids with shorter acyl chains. researchgate.net This increased rigidity can be crucial for the stability of specialized membranes, such as the myelin sheath in the nervous system, where nervonic acid is particularly abundant. wikipedia.orgnih.gov

The incorporation of phospholipids with long acyl chains like those in Dinervonoyllecithin can also influence membrane thickness and curvature. The extended length of the nervonic acid chains can lead to a thicker lipid bilayer. researchgate.net Furthermore, the unique physical properties of sphingolipids containing VLCFAs, which are structurally related to the components of Dinervonoyllecithin, allow them to interdigitate into the opposing leaflet of the lipid bilayer, a characteristic that may help stabilize highly curved membranes. ntu.edu.sg

Participation in the Formation and Stability of Lipid Rafts and Specialized Membrane Microdomains

Lipid rafts are specialized microdomains within the cell membrane that are enriched in certain lipids, such as cholesterol and sphingolipids, and specific proteins. ebi.ac.ukbiosocialhealthjournal.com These domains are thought to function as platforms for signal transduction and protein sorting. ebi.ac.uknih.gov The formation of these rafts is driven by the favorable packing of saturated fatty acids and cholesterol, creating a more ordered and less fluid environment compared to the surrounding bilayer. biosocialhealthjournal.com

While direct evidence for the localization of Dinervonoyllecithin in lipid rafts is limited, the properties of its constituent VLCFAs suggest a potential role. Sphingolipids containing C24 fatty acids exhibit a unique ability to cluster with other lipids to form microdomains. ntu.edu.sg The long, largely saturated nature of the nervonic acid chains in Dinervonoyllecithin would be conducive to the tight packing required for raft formation. The interdigitation of these long chains into the opposing leaflet could further stabilize these specialized domains. ntu.edu.sg

Influence on the Function and Lateral Diffusion of Integral and Peripheral Membrane Proteins

The lipid environment of a membrane significantly affects the function and dynamics of embedded proteins. tesisenred.netebi.ac.uk The thickness and fluidity of the bilayer, influenced by phospholipids like Dinervonoyllecithin, can modulate the conformational state and activity of integral membrane proteins. researchgate.net

A notable example of this influence is the effect of dinervonylphosphatidylcholine on the Ca2+-ATPase, a crucial ion pump. When this enzyme is reconstituted in a membrane composed of this compound [di(C24:1)PC], its activity is altered. tesisenred.netnih.gov Specifically, the low rate of ATP hydrolysis by the Ca2+-ATPase in these membranes is attributed to a slow rate of dephosphorylation of the enzyme's phosphorylated intermediate. tesisenred.net This demonstrates a direct link between the presence of Dinervonoyllecithin and the function of an integral membrane protein. The mismatch between the hydrophobic length of the protein's transmembrane domains and the thickness of the this compound bilayer is thought to induce conformational changes in the enzyme. nih.gov

Furthermore, the increased rigidity of membranes containing Dinervonoyllecithin would likely impact the lateral diffusion of both integral and peripheral membrane proteins. A less fluid membrane would slow the movement of proteins within the bilayer, potentially affecting the rate of protein-protein interactions and the assembly of signaling complexes.

Table 1: Influence of Dinervonoyllecithin on Membrane Properties and Protein Function

| Property | Influence of Dinervonoyllecithin | Supporting Evidence |

| Membrane Fluidity | Decreases fluidity, increases rigidity | The long C24 acyl chains increase van der Waals interactions. researchgate.netnih.gov |

| Membrane Thickness | Increases bilayer thickness | Due to the extended length of the nervonic acid chains. researchgate.net |

| Lipid Rafts | Potential participation in formation and stabilization | VLCFAs in sphingolipids form microdomains; interdigitation of long chains provides stability. ntu.edu.sg |

| Protein Function | Modulates activity of integral membrane proteins | Alters the function of Ca2+-ATPase by affecting its dephosphorylation rate. tesisenred.netnih.gov |

| Protein Diffusion | Likely decreases lateral diffusion | Increased membrane rigidity restricts the movement of embedded proteins. |

Involvement in Intracellular Signaling Pathways and Lipid-Mediated Processes

Beyond its structural role in membranes, Dinervonoyllecithin has the potential to participate in intracellular signaling pathways through its enzymatic conversion into bioactive lipid second messengers.

Dinervonoyllecithin as a Precursor for Lipid Second Messengers (e.g., Diacylglycerol, Lysophosphatidylcholine)

Phosphatidylcholines are key players in lipid-mediated signaling, serving as a source for potent second messengers. nih.govfrontiersin.org Two major classes of enzymes, phospholipases C (PLC) and phospholipases A2 (PLA2), can act on phosphatidylcholine to generate these signaling molecules.

While direct enzymatic studies on Dinervonoyllecithin are not abundant, a significant finding has demonstrated that it can be a substrate for phospholipase A2. In vitro experiments have shown that 1,2-dinervonoyl-phosphatidylcholine [PC(24:1/24:1)] can be converted into lysophosphatidylcholine (B164491) (LPC(24:1)) by the action of secreted phospholipase A2 (sPLA2). nih.gov Lysophosphatidylcholines are themselves bioactive molecules with various signaling roles. wikipedia.orgucsd.edu

Phospholipase C enzymes are known to hydrolyze phosphatidylcholine to produce diacylglycerol (DAG), a canonical second messenger that activates Protein Kinase C (PKC). ucsd.edunih.gov Although specific studies on the action of PLC on Dinervonoyllecithin are lacking, it is plausible that it could also serve as a substrate for this enzymatic pathway, leading to the generation of dinervonoyl-glycerol.

Interaction with Lipid-Binding Proteins and Effectors in Signal Transduction Cascades

The second messengers potentially derived from Dinervonoyllecithin, namely lysophosphatidylcholine and diacylglycerol, can interact with a variety of downstream effector proteins to propagate cellular signals.

Diacylglycerol is a well-established activator of most Protein Kinase C (PKC) isoforms. nih.govmdpi.com Upon its generation at the membrane, DAG recruits PKC from the cytosol and induces a conformational change that activates the kinase, leading to the phosphorylation of a multitude of substrate proteins involved in processes like cell proliferation, differentiation, and apoptosis. nih.gov

Lysophosphatidylcholines (LPCs) also function as signaling molecules, although their mechanisms are more varied. wikipedia.org LPCs can act as "find-me" signals released by apoptotic cells to attract phagocytes. wikipedia.org They have also been shown to modulate the activity of various cellular processes and can be further metabolized to other signaling lipids. nih.govucsd.edu

Furthermore, some lipid-binding domains within proteins, such as the Pleckstrin Homology (PH) domain, are known to interact with specific phospholipids, tethering proteins to the membrane and facilitating their participation in signaling complexes. ntu.edu.sg While direct interactions of Dinervonoyllecithin with such domains have not been documented, the localized changes in membrane properties induced by this lipid could indirectly influence the recruitment and function of these signaling proteins.

Table 2: Potential Signaling Roles of Dinervonoyllecithin

| Precursor Molecule | Enzyme | Second Messenger | Downstream Effector (Example) | Cellular Process |

| Dinervonoyllecithin | Phospholipase A2 (PLA2) nih.gov | Lysophosphatidylcholine (LPC) | Various receptors and enzymes | Apoptosis, inflammation wikipedia.org |

| Dinervonoyllecithin | Phospholipase C (PLC) (Plausible) | Diacylglycerol (DAG) | Protein Kinase C (PKC) nih.govmdpi.com | Cell proliferation, differentiation nih.gov |

Role in Membrane Fusion Events and Vesicular Trafficking

Dinervonoyllecithin, a phospholipid characterized by its two very-long-chain fatty acid (VLCFA) tails of nervonic acid, plays a nuanced role in the dynamics of cellular membranes. The processes of membrane fusion and vesicular trafficking are fundamental to cellular function, enabling communication, transport of molecules, and maintenance of organelle integrity. These events are critically dependent on the lipid composition of the fusing membranes.

The incorporation of Dinervonoyllecithin into a lipid bilayer significantly influences the membrane's biophysical properties. The extreme length of the nervonic acid chains (24 carbons) contributes to a thicker and more rigid membrane structure. nih.gov While membrane fluidity is often necessary for fusion, the specific properties of VLCFAs can facilitate the formation of specialized membrane domains. These domains, or lipid rafts, are thought to be crucial organizing centers for the protein machinery that mediates fusion events, such as SNARE proteins. nih.gov

Vesicular trafficking, the movement of cargo between cellular compartments via vesicles, is essential for processes like neurotransmission and myelin biogenesis. frontiersin.orgmdpi.com The Rab protein family, for instance, is deeply involved in intracellular vesicular trafficking and the fusion of organelles. arvojournals.org The lipid environment, influenced by molecules like Dinervonoyllecithin, is critical for the proper function of these proteins. While some fusion events are promoted by more fluid membranes containing polyunsaturated fatty acids, the structural rigidity and domain-forming propensity imparted by VLCFA-containing phospholipids are vital for the stability and regulation of others, such as the trafficking of myelin components. frontiersin.orgoup.com Specifically, the transport of key myelin proteins like Proteolipid protein (PLP) involves endosomal sorting and recycling pathways where membrane composition is a key regulatory factor. frontiersin.orgjneurology.com

Contributions to Specialized Membrane Structures and Functions

Integration and Function in Myelin Sheath Biogenesis and Maintenance

The myelin sheath is a highly specialized membrane, unique in its high lipid-to-protein ratio (70-85% lipid) compared to other biological membranes. nih.govfrontiersin.org This lipid-rich composition is essential for its function as an electrical insulator for axons, enabling rapid nerve impulse conduction. wikipedia.org Dinervonoyllecithin, or more specifically its constituent nervonic acid, is a key component of myelin lipids, particularly the sphingolipids that are vital to myelin's structure and function. asbmb.orgadrenoleukodystrophy.info

The synthesis of nervonic acid, a monounsaturated VLCFA, is important for the biosynthesis of myelin. arvojournals.org The elongation of fatty acids to form VLCFAs occurs in the endoplasmic reticulum and is a critical step for myelination. nih.govmdpi.com These VLCFAs are then incorporated into various lipids, including phosphatidylcholines and sphingomyelins. nih.govadrenoleukodystrophy.info The long, largely saturated chains of these fatty acids allow for tight packing and strong intermolecular interactions, which adds stability and rigidity to the multilamellar myelin sheath. nih.gov Deficiencies in VLCFA synthesis are known to cause significant myelin defects. nih.gov

The table below summarizes the distinct lipid composition of Central Nervous System (CNS) myelin compared to a typical biological membrane, highlighting the enrichment of lipids that favor a dense, stable structure.

| Lipid Component | Typical Membrane | CNS Myelin Sheath |

| Cholesterol | ~25% | ~40% |

| Phospholipid | ~65% | ~40% |

| Glycolipid | ~10% | ~20% |

| Data sourced from multiple studies highlighting the unique lipid profile of myelin. nih.govfrontiersin.org |

The maintenance of myelin is an ongoing process, and the integration of lipids like Dinervonoyllecithin is crucial for its long-term stability and function. nih.govoup.com

Role in Retinal Photoreceptor Outer Segment Disc Membranes

The outer segments of retinal photoreceptor cells (rods and cones) contain a dense stack of membrane discs, which are the site of phototransduction. mdpi.comwikipedia.org These membranes have a unique and highly specialized lipid composition, being exceptionally rich in polyunsaturated fatty acids (PUFAs), particularly docosahexaenoic acid (DHA). bausch.comnih.govocl-journal.org In addition to the well-known PUFAs, these membranes also contain a special class of very-long-chain polyunsaturated fatty acids (VLC-PUFAs) with chain lengths of 24 carbons or more. pnas.orgnih.gov

These VLC-PUFAs are synthesized by the enzyme ELOVL4 and are primarily incorporated into phosphatidylcholines. ocl-journal.org It is hypothesized that these exceptionally long acyl chains, such as those in a nervonic acid-containing phosphatidylcholine, are necessary to maintain the high curvature and structural integrity of the photoreceptor disc membranes. pnas.org The structure of these VLC-PUFA-containing phospholipids is unusual, with a saturated proximal region and a polyunsaturated distal end, giving them unique biophysical properties. nih.govresearchgate.net

Research indicates that the lipid composition is not uniform across the disc membrane. The central, rhodopsin-rich area of the disc is enriched in long-chain and very-long-chain PUFAs, while the rim is richer in shorter, saturated fatty acids. biorxiv.orgnih.gov This suggests that phospholipids containing VLCFAs, like a dinervonoyl- or nervonoyl-containing lecithin, are critical for creating the specific lipid environment required for the function of the photopigment rhodopsin. bausch.comnih.gov The constant renewal of these discs, shed daily and phagocytosed by the retinal pigment epithelium (RPE), underscores the importance of a steady supply and correct incorporation of these specialized lipids for maintaining vision. mdpi.comcase.edu

The following table shows the major fatty acids found in the human retina, illustrating the significance of both polyunsaturated and long-chain saturated fatty acids.

| Fatty Acid | Common Name | Percentage of Total Fatty Acids |

| C16:0 | Palmitic acid | 20.8% |

| C18:0 | Stearic acid | 20.1% |

| C18:1n9 | Oleic acid | 13.8% |

| C20:4n6 | Arachidonic acid (AA) | 11.0% |

| C22:6n3 | Docosahexaenoic acid (DHA) | 15.3% |

| Data from studies on human retinal lipid composition. nih.gov |

Specific Organelle Membrane Specializations (e.g., Endoplasmic Reticulum, Mitochondria)

The endoplasmic reticulum (ER) and mitochondria are organelles with distinct membrane compositions tailored to their functions. The ER is a major site of lipid synthesis, including the elongation of fatty acids to produce VLCFAs like nervonic acid. nih.govimrpress.comspringermedizin.de Therefore, the ER membrane itself contains the enzymatic machinery for producing these specialized lipids and transiently incorporates them before their transport to other cellular destinations like the myelin sheath or peroxisomes. researchgate.net The presence of VLCFAs in ER membranes can influence membrane fluidity and thickness, potentially affecting the function of embedded proteins involved in protein folding and lipid metabolism. springermedizin.de

Catabolism and Turnover of Dinervonoyllecithin

Phospholipase-Mediated Hydrolysis and Degradation

The initial and rate-limiting step in the catabolism of most glycerophospholipids, including dinervonoyllecithin, is their hydrolysis by phospholipases. nih.gov These enzymes are classified based on the specific ester bond they cleave within the phospholipid molecule. microbialcell.com

Multiple phospholipase isoforms can act on dinervonoyllecithin, each yielding distinct products. researchgate.net

Phospholipase A1 (PLA1) specifically hydrolyzes the ester bond at the sn-1 position of the glycerol (B35011) backbone, releasing a free nervonic acid molecule and a lysophosphatidylcholine (B164491) derivative, 2-nervonoyl-lysophosphatidylcholine. microbialcell.comresearchgate.net

Phospholipase A2 (PLA2) is a well-characterized class of enzymes that hydrolyzes the ester bond at the sn-2 position. nih.govwikipedia.orgworthington-biochem.com The action of PLA2 on dinervonoyllecithin would release a molecule of nervonic acid and 1-nervonoyl-lysophosphatidylcholine. wikipedia.org There are several families of PLA2, including secreted (sPLA2), cytosolic (cPLA2), and calcium-independent (iPLA2) forms, which may exhibit different substrate specificities and play roles in various cellular processes, from digestion to inflammation. nih.govmdpi.com

Phospholipase C (PLC) cleaves the phosphodiester bond between the glycerol backbone and the phosphate (B84403) group, releasing 1,2-di-nervonoyl-glycerol and phosphocholine (B91661). nih.goveagri.org Sphingomyelinases are a specific type of PLC that hydrolyzes sphingomyelin (B164518). nih.gov

Phospholipase D (PLD) hydrolyzes the phosphodiester bond between the phosphate group and the choline (B1196258) head group, producing phosphatidic acid (in this case, di-nervonoyl-phosphatidic acid) and free choline. nih.gov

The specific phospholipases involved in the in vivo degradation of dinervonoyllecithin would depend on its subcellular localization and the physiological state of the cell.

The action of PLA1 or PLA2 on dinervonoyllecithin directly leads to the formation of lysodinervonoyllecithin (a lysophosphatidylcholine with one nervonic acid chain) and a molecule of free nervonic acid. researchgate.netwikipedia.org Lysophospholipids themselves are bioactive molecules but can also be further metabolized by lysophospholipases, which remove the remaining fatty acid chain to yield glycerophosphocholine. microbialcell.comeagri.org The released free nervonic acid becomes available for other metabolic pathways. researchgate.net

Action of Phospholipase A1, A2, C, and D Isoforms on Dinervonoyllecithin

Beta-Oxidation Pathways for Nervonic Acid and its Derivatives

Nervonic acid is a very-long-chain monounsaturated fatty acid (VLCFA; 24:1, n-9). wikipedia.org The beta-oxidation of VLCFAs occurs predominantly, if not exclusively, in peroxisomes, as mitochondria lack the necessary enzymes to handle these long fatty acid chains. atamanchemicals.comannualreviews.orgfrontiersin.org The process in peroxisomes involves a series of enzymatic reactions that shorten the fatty acid chain. mdpi.combiomolther.org

The beta-oxidation of nervonic acid is impaired in certain genetic disorders like X-linked adrenoleukodystrophy (X-ALD), leading to the accumulation of VLCFAs. atamanchemicals.comresearchgate.netnih.gov Studies have shown that the oxidation of nervonic acid is deficient in fibroblasts from patients with defects in peroxisomal beta-oxidation. nih.gov

Lysosomal and Peroxisomal Degradation Pathways for Complex Lipids

Cellular membranes and complex lipids are degraded within the endosomal-lysosomal system. nih.govmdpi.com Phospholipids (B1166683) are broken down by various phospholipases within the acidic environment of the lysosome. nih.govmdpi.com The degradation of complex lipids in lysosomes is often facilitated by lipid-binding proteins. nih.gov

Peroxisomes are crucial for the catabolism of specific lipids, most notably the beta-oxidation of VLCFAs like nervonic acid. annualreviews.orgfrontiersin.orgresearchgate.net Peroxisomes contain a specific set of enzymes for this purpose, including very-long-chain acyl-CoA synthetases that activate the fatty acids and the enzymes of the beta-oxidation spiral. annualreviews.orgmdpi.com Genetic defects in peroxisomal function can lead to the accumulation of VLCFAs and severe neurological disorders. atamanchemicals.comresearchgate.net

Regulation of Dinervonoyllecithin Catabolic Enzymes and Turnover Rates

The regulation of dinervonoyllecithin catabolism is a complex process governed by the expression and activity of the involved enzymes. The activity of catabolic enzymes is often regulated by various mechanisms, including feedback inhibition and the regulation of gene expression, to maintain metabolic balance. knyamed.comlibretexts.org

The expression of genes involved in fatty acid catabolism can be regulated by transcription factors such as peroxisome proliferator-activated receptors (PPARs). nih.govresearchgate.net For instance, PPARα can be activated by fatty acids and subsequently upregulate the expression of genes encoding for enzymes involved in peroxisomal beta-oxidation. nih.gov Hormonal signals can also influence the activity of catabolic enzymes. researchgate.net

The turnover rate of dinervonoyllecithin, like other phospholipids, is determined by the balance between its synthesis and degradation. This balance is crucial for maintaining membrane integrity and cellular signaling functions. The continuous remodeling of phospholipids in membranes involves the removal and re-acylation of fatty acids, a process in which phospholipases and acyltransferases play key roles. hmdb.ca

Interactive Data Tables

Table 1: Phospholipase Action on Dinervonoyllecithin

| Phospholipase Type | Cleavage Site | Products |

|---|---|---|

| Phospholipase A1 (PLA1) | sn-1 ester bond | 2-nervonoyl-lysophosphatidylcholine, Nervonic acid |

| Phospholipase A2 (PLA2) | sn-2 ester bond | 1-nervonoyl-lysophosphatidylcholine, Nervonic acid |

| Phospholipase C (PLC) | Glycerol-phosphate bond | 1,2-di-nervonoyl-glycerol, Phosphocholine |

Table 2: Key Enzymes in Nervonic Acid Beta-Oxidation

| Enzyme | Function | Location |

|---|---|---|

| Very-long-chain acyl-CoA synthetase | Activates nervonic acid to nervonoyl-CoA | Peroxisome |

| Acyl-CoA oxidase 1 (ACOX1) | First step of peroxisomal beta-oxidation | Peroxisome |

| D-bifunctional protein (DBP) | Second and third steps of peroxisomal beta-oxidation | Peroxisome |

Advanced Methodologies for Dinervonoyllecithin Research

High-Resolution Mass Spectrometry for Comprehensive Lipidomic Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone of modern lipidomics, offering unparalleled precision in mass measurement. acs.orgresearchgate.net Unlike unit mass resolution instruments, HRMS can determine the mass-to-charge ratio (m/z) of an ion to several decimal places, which is crucial for assigning a unique elemental composition to a detected lipid species. researchgate.netbiorxiv.org This capability allows researchers to distinguish Dinervonoyllecithin from other isobaric or near-isobaric molecules that may be present in a biological extract, thereby increasing the confidence of identification. mdpi.com Instruments like the Orbitrap and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers provide the high resolving power and mass accuracy essential for untargeted lipidomics and the in-depth characterization of very-long-chain phospholipids (B1166683). mdpi.comnih.govbiorxiv.org

Electrospray Ionization (ESI) is a soft ionization technique widely used for the analysis of polar and non-volatile biomolecules like phospholipids. mdpi.combohrium.com It allows for the gentle transfer of intact lipid molecules from a liquid solution into the gas phase as charged ions, minimizing fragmentation and preserving the molecular integrity of the analyte. mdpi.com In the context of Dinervonoyllecithin research, ESI-MS is instrumental for molecular species profiling, enabling the detection of the intact molecule.

When analyzed in positive ion mode, Dinervonoyllecithin typically forms a protonated molecule [M+H]⁺ and various adducts, most commonly with sodium [M+Na]⁺. bohrium.com High-resolution analysis provides the exact mass for these ions, facilitating their unambiguous identification in complex mixtures. biorxiv.org

Table 1: Theoretical High-Resolution Mass Data for Dinervonoyllecithin (C₅₆H₁₀₆NO₈P)

| Ion Species | Formula | Theoretical m/z |

| Protonated Molecule [M+H]⁺ | C₅₆H₁₀₇NO₈P⁺ | 968.7632 |

| Sodiated Adduct [M+Na]⁺ | C₅₆H₁₀₆NNaO₈P⁺ | 990.7452 |

| Potassiated Adduct [M+K]⁺ | C₅₆H₁₀₆KNO₈P⁺ | 1006.7191 |

This interactive table allows sorting by ion species, formula, and theoretical m/z.

While HRMS provides the elemental composition, tandem mass spectrometry (MS/MS) is required to elucidate the specific structure, including the identity and position of the acyl chains. nih.govpageplace.de In an MS/MS experiment, the intact molecular ion of Dinervonoyllecithin, selected in the first stage of mass analysis, is subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed in a second stage, providing a structural fingerprint of the molecule. nih.govgoogle.com

For phosphatidylcholines like Dinervonoyllecithin, fragmentation patterns are highly characteristic depending on the ionization mode:

Positive Ion Mode: A hallmark of PC analysis is the precursor ion scan for the phosphocholine (B91661) headgroup fragment at m/z 184.0739. nih.govresearchgate.net This specific scan can selectively detect all PC species in a complex mixture.

Negative Ion Mode: Fragmentation in this mode typically results in the loss of the acyl chains as carboxylate anions. For Dinervonoyllecithin, this would produce a characteristic fragment for nervonic acid (C24:1), confirming the identity of the fatty acid constituents. nih.gov

These fragmentation strategies are essential for differentiating Dinervonoyllecithin from its isomers, such as a phosphatidylcholine containing different fatty acids that sum to the same total number of carbons and double bonds (e.g., PC 22:0/26:2).

Table 2: Key Diagnostic Fragment Ions for Dinervonoyllecithin in MS/MS Analysis

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ion(s) | Structural Information Gained |

| Positive | 968.7632 [M+H]⁺ | 184.0739 | Confirms Phosphocholine Headgroup |

| Negative | 967.7554 [M-H]⁻ | 365.3420 | Confirms Nervonic Acid (24:1) Acyl Chain |

This interactive table displays key fragments for structural confirmation.

Imaging Mass Spectrometry (IMS), particularly Matrix-Assisted Laser Desorption/Ionization (MALDI-IMS), is a powerful technique that maps the spatial distribution of molecules directly within tissue sections without the need for labels. nih.govucl.ac.uknih.gov This methodology is highly relevant for studying Dinervonoyllecithin, as nervonic acid is a critical component of the myelin sheath in the nervous system. rsc.org

In an IMS experiment, a tissue slice is coated with a matrix that absorbs energy from a laser. The laser is rastered across the tissue, desorbing and ionizing molecules at each point, and a full mass spectrum is acquired for every pixel. nih.gov This creates a molecular map, allowing researchers to visualize the precise location of specific lipids. By targeting the m/z of Dinervonoyllecithin (e.g., 1006.7191 for the [M+K]⁺ adduct, which is often abundant in tissue analysis), its distribution can be correlated with specific anatomical structures, such as white matter tracts in the brain. acs.orgnih.gov The use of high-resolution mass analyzers in IMS is critical to ensure that the detected signal corresponds specifically to the lipid of interest, avoiding misidentification due to isobaric interferences from the complex tissue lipidome. nih.gov

Tandem Mass Spectrometry (MS/MS) for Acyl Chain Elucidation and Positional Isomer Differentiation

Advanced Chromatographic Separation Techniques for Lipid Isomer Analysis

While mass spectrometry provides unparalleled detection capabilities, the immense complexity and isomerism of the lipidome often necessitate a prior separation step. Advanced chromatographic techniques coupled to MS enhance the analytical depth by resolving different lipid classes and separating isomeric and isobaric species that cannot be distinguished by mass alone. researchgate.netnih.gov

Liquid chromatography-mass spectrometry (LC-MS) is a robust and widely used platform in lipidomics. nih.govjsbms.jp Different LC modes can be employed for the analysis of Dinervonoyllecithin, depending on the research question.

Reversed-Phase (RP) LC-MS: This is the most common approach for separating lipid molecular species. RP-LC separates molecules based on their hydrophobicity, which for phospholipids is primarily determined by the length and degree of unsaturation of the acyl chains. jsbms.jpresearchgate.net In this mode, Dinervonoyllecithin, with its two very-long-chain monounsaturated fatty acids, would have a long retention time, effectively separating it from PCs with shorter or more saturated acyl chains.

Hydrophilic Interaction Liquid Chromatography (HILIC-MS): HILIC separates compounds based on the polarity of their headgroups. mdpi.com This technique is excellent for separating different phospholipid classes (e.g., phosphatidylcholine from phosphatidylethanolamine). While it would not separate Dinervonoyllecithin from other PCs, it is invaluable for sample cleanup and class-specific analysis. mdpi.com

Table 3: Application of LC Modes for Dinervonoyllecithin Analysis

| LC Mode | Separation Principle | Application to Dinervonoyllecithin Analysis |

| Reversed-Phase (RP) | Hydrophobicity (Acyl Chain Length/Unsaturation) | Separation from other PC species with different fatty acids. |

| Hydrophilic Interaction (HILIC) | Polarity (Headgroup) | Separation of the PC class from other lipid classes (PE, PS, etc.). |

This interactive table compares the utility of different liquid chromatography modes.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to LC for lipid analysis. acs.orgmdpi.com SFC typically uses supercritical carbon dioxide as the primary mobile phase, which exhibits properties of both a liquid and a gas. acs.orgstir.ac.uk This results in low viscosity and high diffusivity, allowing for fast and highly efficient separations. biomolther.org

SFC is particularly well-suited for separating non-polar to moderately polar lipids and can offer unique selectivity that is orthogonal to both RP and HILIC. stir.ac.uknih.gov Recent advancements have demonstrated that SFC can separate lipid classes based on their headgroups while also providing separation of molecular species within a class based on their acyl chains, all within a single run. mdpi.comnih.gov For Dinervonoyllecithin, SFC-MS could provide excellent separation from other choline-containing lipids like sphingomyelin (B164518) and lysophosphatidylcholine (B164491), while also resolving it from other PC isomers, making it a highly promising technique for comprehensive lipidomic analysis. stir.ac.uknih.gov The use of CO₂ also makes SFC a "greener" analytical technique compared to the solvent-intensive methods of normal-phase LC. nih.gov

Liquid Chromatography (LC) Coupled with Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics and Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides atomic-level information on the structure, dynamics, and interactions of lipid molecules like Dinervonoyllecithin in various environments.

Solid-State NMR for Conformational Studies in Model Membrane Environments

Solid-state NMR (ssNMR) is exceptionally suited for studying lipid molecules within model membranes, as it can provide detailed information about the orientation and dynamics of different molecular segments in a bilayer context. For a molecule like Dinervonoyllecithin, with its long nervonic acid chains, ssNMR could reveal crucial information about the packing and conformation of these chains in the lipid bilayer.

By using deuterium (B1214612) (²H) labeling at specific positions along the acyl chains or on the phosphocholine headgroup, researchers can measure residual quadrupolar couplings. These couplings are directly related to the order parameter (S_CD), which quantifies the motional restriction of a particular C-²H bond vector relative to the bilayer normal. A higher order parameter indicates a more ordered, rigid structure, while a lower value signifies greater motional freedom.

Hypothetical Research Findings: A hypothetical study on Dinervonoyllecithin multilamellar vesicles (MLVs) using ²H ssNMR might show a characteristic order parameter profile. The segments of the nervonoyl chains closer to the glycerol (B35011) backbone would likely exhibit higher order parameters, indicating restricted motion. A significant drop in order would be expected around the cis-double bond at the C15 position, reflecting the kink in the chain and increased local flexibility.

Table 1: Hypothetical ²H NMR Order Parameters (S_CD) for a Nervonoyl Chain in a Dinervonoyllecithin Bilayer at 37°C

| Carbon Position | Hypothetical S_CD Value | Inferred Conformation |

| C2 | 0.45 | Highly ordered |

| C6 | 0.42 | Ordered |

| C10 | 0.35 | Moderately ordered |

| C14 | 0.20 | Increased disorder |

| C15 (cis-double bond) | 0.08 | Highly disordered/flexible |

| C20 | 0.15 | Increased order post-double bond |

| C24 (terminal methyl) | 0.05 | Highly mobile |

Solution NMR for Headgroup and Acyl Chain Conformation

Solution NMR techniques are typically used to study lipids in environments that allow for rapid molecular tumbling, such as in small micelles or bicelles. These studies can provide high-resolution structural details about the conformation of the phosphocholine headgroup and the dynamics of the acyl chains. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space proximities between protons, helping to define the three-dimensional structure of the headgroup. For the acyl chains, ¹³C NMR can provide information on trans-gauche isomerization, offering insights into chain fluidity.

Hypothetical Research Findings: Solution NMR studies on Dinervonoyllecithin micelles could reveal that the phosphocholine headgroup adopts a conformation where it lies roughly parallel to the micelle surface, a common finding for phosphatidylcholines. This orientation is stabilized by intramolecular interactions and hydration. The long nervonoyl chains would be expected to show a high degree of flexibility, particularly towards the terminal methyl end.

Biophysical Techniques for Membrane Interaction Studies

A variety of biophysical techniques are essential for characterizing how Dinervonoyllecithin organizes into bilayers and interacts with other molecules.

X-ray Diffraction and Neutron Scattering for Lipid Bilayer Structural Characterization

Hypothetical Research Findings: SAXS analysis of hydrated Dinervonoyllecithin bilayers would be expected to reveal a lamellar repeat distance (d-spacing) that is significantly larger than that of shorter-chain lipids, owing to the length of the two C24 chains. The calculated area per lipid would likely be large, reflecting the disruptive effect of the cis-double bonds on tight chain packing.

Table 3: Hypothetical Structural Parameters for a Dinervonoyllecithin Bilayer from SAXS/SANS

| Parameter | Hypothetical Value | Description |

| Lamellar d-spacing | 7.5 nm | The total thickness of the bilayer plus water layer. |

| Headgroup-to-Headgroup (d_HH) | 5.0 nm | The thickness of the lipid bilayer. |

| Hydrophobic Thickness (2D_C) | 3.8 nm | The thickness of the acyl chain region. |

| Area per Lipid (A_L) | 85 Ų | The lateral space occupied by one lipid molecule. |

Fluorescence Spectroscopy and Microscopy for Membrane Dynamics and Heterogeneity

Fluorescence techniques use probe molecules to report on the local environment within a lipid bilayer. Fluorescence spectroscopy can measure parameters like membrane fluidity, while fluorescence microscopy can visualize spatial organization, such as the formation of lipid domains. Probes like Laurdan are sensitive to membrane polarity and water penetration, allowing for the quantification of lipid packing through its Generalized Polarization (GP) value. Techniques like Fluorescence Correlation Spectroscopy (FCS) can measure the lateral diffusion rates of fluorescently-labeled lipids.

Hypothetical Research Findings: In a model membrane containing Dinervonoyllecithin, a fluorescent probe like Laurdan would be expected to report a low GP value, indicative of a highly fluid and dynamic environment with significant water penetration into the bilayer interface. FCS measurements would likely show a high lateral diffusion coefficient for a labeled Dinervonoyllecithin analogue, confirming the high fluidity of the membrane.

Isotopic Labeling Strategies for Metabolic Flux Analysis and Pathway Elucidation

Metabolic flux analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system. nih.govnih.gov By introducing isotopically labeled substrates, or tracers, into a system, researchers can track the transformation of atoms through metabolic pathways. creative-proteomics.com This approach provides a detailed snapshot of cellular metabolism that goes beyond static measurements of metabolite concentrations, revealing the dynamic activities of various pathways. frontiersin.orgmpg.de

In the context of Dinervonoyllecithin, a complex glycerophospholipid, isotopic labeling is instrumental for elucidating its biosynthetic and catabolic pathways. The core principle involves supplying cells or organisms with a precursor molecule enriched with a stable isotope, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H). creative-proteomics.comsymeres.com As the labeled precursor is metabolized, the isotope is incorporated into downstream intermediates and, ultimately, into the Dinervonoyllecithin molecule itself.

The analytical process typically involves the following steps:

Tracer Selection: A labeled precursor central to lipid metabolism is chosen. For Dinervonoyllecithin, this could be ¹³C-labeled glucose, glycerol, or a specific fatty acid. The choice of tracer is critical as it determines which pathways can be effectively probed. nih.gov

Labeling Experiment: The biological system is cultured in a medium containing the isotopic tracer until an isotopic steady state is reached, meaning the isotopic enrichment of intracellular metabolites becomes constant. nih.gov

Sample Analysis: Dinervonoyllecithin and its metabolic precursors are extracted and analyzed, most commonly using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. frontiersin.orgcore.ac.uk These techniques can distinguish between unlabeled and labeled molecules and even identify the specific position of the isotope within a molecule.

Flux Calculation: The measured isotopic labeling patterns are computationally analyzed. mpg.de By combining this data with a known biochemical network model, the rates of reactions throughout the metabolic network can be estimated, revealing the primary pathways contributing to Dinervonoyllecithin synthesis. nih.gov

This methodology allows researchers to answer critical questions about Dinervonoyllecithin metabolism, such as identifying the primary carbon sources for its glycerol backbone and acyl chains and quantifying the relative activity of competing biosynthetic routes under different physiological conditions. core.ac.uk

Table 1: Hypothetical Isotopic Enrichment Data for Dinervonoyllecithin Precursors This table illustrates potential ¹³C enrichment data from a tracer experiment using [U-¹³C]-Glucose to study Dinervonoyllecithin biosynthesis.

| Metabolite Precursor | Isotopic Enrichment (%) | Implied Pathway Activity |

| Glycerol-3-Phosphate | 95% | High flux from glycolysis |

| Acetyl-CoA | 60% | Significant contribution from glucose via pyruvate (B1213749) dehydrogenase |

| Nervonic Acid (C24:1) | 45% | De novo fatty acid synthesis and elongation utilizing labeled Acetyl-CoA |

| Choline (B1196258) | 5% | Primarily sourced from unlabeled extracellular uptake, minimal de novo synthesis from labeled precursors |

Synthetic Chemistry Approaches for Production of Defined Dinervonoyllecithin Species and Labeled Analogs

While metabolic studies reveal biological pathways, synthetic chemistry provides the tools to create specific molecular structures for use as standards or probes. acanthusresearch.com The chemical synthesis of complex lipids like Dinervonoyllecithin is a multifaceted process that allows for the production of highly pure, structurally defined molecules that are often difficult to isolate from natural sources. Furthermore, synthesis enables the precise incorporation of isotopic labels at specific atomic positions, creating invaluable tools for research. symeres.commdpi.com

The total synthesis of a specific Dinervonoyllecithin species (e.g., with defined nervonic acid chains at both sn-1 and sn-2 positions of the glycerol backbone) involves a series of controlled chemical reactions. A common strategy is a stepwise approach:

Glycerol Backbone Preparation: A chiral glycerol derivative is used as the starting scaffold to ensure the correct stereochemistry. Protecting groups are employed to selectively block hydroxyl groups, allowing for the sequential addition of fatty acids.

Acylation Reactions: The desired fatty acids (in this case, nervonic acid) are activated and coupled to the free hydroxyl groups of the glycerol scaffold at the sn-1 and sn-2 positions.

Phosphorylation and Headgroup Attachment: The remaining hydroxyl group at the sn-3 position is phosphorylated, followed by the attachment of the choline headgroup to form the phosphocholine moiety.

Deprotection: Finally, all protecting groups are removed to yield the target Dinervonoyllecithin molecule.

A key advantage of chemical synthesis is the ability to create isotopically labeled analogs. acanthusresearch.com By using a building block that contains a stable isotope, the label can be placed at a precise location within the final molecule. mdpi.com For example, using ¹³C-labeled nervonic acid or a ¹⁵N-labeled choline precursor allows for the synthesis of Dinervonoyllecithin analogs that can be used as internal standards in mass spectrometry for absolute quantification. nih.gov These labeled standards are critical for improving the accuracy and reproducibility of analytical measurements. acanthusresearch.com

Multicomponent reaction (MCR) strategies are also emerging as an efficient method for assembling complex, isotopically labeled molecules, offering advantages in speed and modularity. thieme-connect.de

Table 2: Synthetic Strategies for Labeled Dinervonoyllecithin Analogs This table outlines various synthetic approaches to generate specific isotopically labeled versions of Dinervonoyllecithin.

| Labeled Analog | Labeled Building Block Used in Synthesis | Primary Research Application |

| [¹³C₃]-Glycerol-Dinervonoyllecithin | [¹³C₃]-Glycerol | Tracing the fate of the glycerol backbone |

| [¹³C₂₄]₂-Dinervonoyllecithin | [¹³C₂₄]-Nervonic Acid | Tracking the metabolism and distribution of the specific fatty acid moieties |

| [¹⁵N]-Choline-Dinervonoyllecithin | [¹⁵N]-Phosphocholine or precursor | Studying the dynamics of phospholipid headgroup exchange and turnover |

| [²H₄₅]₂-Dinervonoyllecithin | [²H₄₅]-Nervonic Acid | Kinetic isotope effect studies; internal standard for MS-based quantification |

In Vitro and Ex Vivo Research Models for Dinervonoyllecithin Studies

Reconstituted Liposome and Model Membrane Systems for Biophysical Characterization

Model membrane systems are indispensable tools for characterizing the fundamental biophysical properties of lipids like Dinervonoyllecithin, independent of the complexities of a cellular environment. These systems allow for precise control over lipid composition, providing insights into how Dinervonoyllecithin influences membrane characteristics such as fluidity, thickness, and curvature.

Liposomes, or artificial vesicles, are a primary tool for studying the behavior of phospholipids (B1166683). By synthesizing and incorporating Dinervonoyllecithin into unilamellar (single-layered) or multilamellar (multi-layered) vesicles, researchers can directly measure its impact on membrane properties.

A key study synthesized 1,2-di-(15Z)-15-tetracosenoylphosphatidylcholine (a positional isomer of nervonic acid, also PC(24:1)) and examined its thermotropic properties using differential scanning calorimetry (DSC). nih.govresearchgate.net These experiments determine the phase transition temperature (Tm), the temperature at which a lipid bilayer transitions from a rigid gel state to a more fluid liquid-crystalline state. The study found that liposomes made of this Dinervonoyllecithin isomer exhibited a specific phase transition profile. nih.govresearchgate.netresearchgate.net Furthermore, when cholesterol was introduced into these vesicles, the interaction was shown to be dependent on the position of the double bond in the acyl chains. For the isomer where the double bond was at the 15th carbon (Δ15), cholesterol appeared to interact well with the saturated regions of the acyl chains, a behavior similar to its interaction with dipalmitoylphosphatidylcholine (DPPC). nih.gov This suggests that the long saturated portion of the nervonoyl chains in Dinervonoyllecithin can form ordered domains with cholesterol, a critical interaction for the formation of lipid rafts in cell membranes.

Another important application of reconstituted vesicles is in functional studies of membrane proteins. The activity of the Ca2+-ATPase of the sarcoplasmic reticulum, for example, was found to be low when reconstituted into bilayers of Dinervonoyllecithin [di(C24:1)PC]. researchgate.net In these liposomes, the ATPase was only able to bind a single Ca2+ ion, in contrast to the two ions it binds in its native membrane or when reconstituted with shorter chain lipids. researchgate.net This demonstrates that the unique thickness and physical state of Dinervonoyllecithin-containing membranes can directly modulate the function of integral membrane proteins.

Table 1: Thermotropic Properties and Cholesterol Interaction of a Dinervonoyllecithin Isomer This table is based on data for 1,2-di-(15Z)-15-tetracosenoylphosphatidylcholine as a proxy for Dinervonoyllecithin.

| Property | Observation | Implication | Reference |

|---|---|---|---|

| Phase Transition | Exhibits a distinct gel-to-liquid crystalline phase transition detectable by DSC. | The lipid can exist in different physical states depending on temperature, which affects membrane fluidity. | nih.gov, researchgate.net |

| Cholesterol Interaction | Cholesterol interacts favorably with the saturated regions of the acyl chains. | Suggests potential for forming ordered lipid domains (rafts) within a membrane. | nih.gov |

| Protein Function | Modulates the function of reconstituted Ca2+-ATPase, reducing its Ca2+ binding capacity. | The biophysical properties of the membrane directly influence the activity of embedded proteins. | researchgate.net |

Supported lipid bilayers (SLBs) and black lipid membranes (BLMs) are other valuable model systems. SLBs are created by fusing vesicles onto a solid support, like mica or silica, allowing for analysis with surface-sensitive techniques such as Atomic Force Microscopy (AFM). google.comresearchgate.net While direct AFM studies of pure Dinervonoyllecithin bilayers are not widely published, research on similar very-long-chain sphingolipids provides a strong precedent. For instance, AFM has been used to visualize the lateral organization of bilayers containing N-nervonoylsphingomyelin (C24:1 SM). researchgate.net These studies showed that, unlike its saturated counterparts, 24:1 SM did not induce phase separation in ternary mixtures with DOPC and cholesterol, indicating that the double bond in the nervonoyl chain promotes a more homogenous and fluid membrane environment. researchgate.net This methodology could be directly applied to Dinervonoyllecithin to visualize its domain-forming properties and interactions with other lipids and proteins at the nanoscale.

BLMs are formed across a small aperture separating two aqueous compartments, creating a free-standing bilayer. This setup is ideal for electrical measurements, such as ion channel conductance. Given that very-long-chain fatty acids can interdigitate and span both leaflets of a bilayer, a BLM containing Dinervonoyllecithin would be a powerful model to investigate how this unique lipid affects membrane capacitance, permeability, and the function of ion channels. oup.commolbiolcell.org

Unilamellar and Multilamellar Vesicles with Controlled Dinervonoyllecithin Content

Cellular and Subcellular Fractionation Studies to Characterize Dinervonoyllecithin Pools

To understand the physiological relevance of Dinervonoyllecithin, it is crucial to determine its abundance and location within different cells and organelles. This is achieved through cellular and subcellular fractionation coupled with advanced analytical techniques.

Cells are fractionated into their constituent parts—such as the plasma membrane, endoplasmic reticulum (ER), mitochondria, and nucleus—through differential centrifugation. The lipid composition of each isolated organelle membrane can then be precisely analyzed using mass spectrometry-based lipidomics. nih.gov This approach allows for the quantification of specific lipid species, including Dinervonoyllecithin (PC(24:1/24:1)).

Studies have shown that very-long-chain fatty acids (VLCFAs) are not uniformly distributed but are enriched in specific membranes and lipid classes. oup.combiomolther.org For instance, myelin, the insulating sheath around neurons, is exceptionally rich in VLCFA-containing sphingolipids and phospholipids. oup.comnih.gov Analysis of specific brain cell membranes has revealed phosphatidylcholines with VLC-PUFAs up to 38 carbons long. oup.com While data focusing specifically on the organellar distribution of Dinervonoyllecithin is limited, lipidomics studies often use PC(24:1/24:1) as an internal standard, indicating its presence in biological samples, including human serum and exosomes. nih.govnih.gov Detailed lipidomic analysis of isolated organelle membranes from tissues known to be rich in nervonic acid, such as the brain and adrenal glands, would be a critical step in mapping the subcellular pools of Dinervonoyllecithin and understanding its organelle-specific functions. mdpi.com